molecular formula C23H36N2O2 B12899137 N-(1,3-Benzoxazol-2-YL)hexadecanamide CAS No. 805323-97-1

N-(1,3-Benzoxazol-2-YL)hexadecanamide

Cat. No.: B12899137
CAS No.: 805323-97-1
M. Wt: 372.5 g/mol
InChI Key: SHGQUAJWTDNQDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]oxazol-2-yl)palmitamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminophenol with palmitic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of N-(Benzo[d]oxazol-2-yl)palmitamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]oxazol-2-yl)palmitamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of N-(Benzo[d]oxazol-2-yl)palmitamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of prostaglandin H2 synthase (PGHS) and trypsin, leading to anti-inflammatory effects . Additionally, molecular docking studies have shown that the compound has good binding affinity towards these targets, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Biological Activity

N-(1,3-Benzoxazol-2-YL)hexadecanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzoxazole with hexadecanoyl chloride in the presence of a suitable base. The resulting amide structure is characterized by a hexadecane chain linked to the benzoxazole moiety, which is believed to enhance its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial activity. A study focused on 1,3-benzoxazol-2(3H)-one derivatives demonstrated their ability to inhibit quorum sensing (QS) in Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and antibiotic resistance. Compounds similar to this compound showed promise as quorum sensing inhibitors (QSIs), reducing virulence factors such as elastase production and biofilm formation .

Anticancer Activity

In addition to antimicrobial effects, benzoxazole derivatives have been investigated for their anticancer properties. For instance, a compound structurally related to this compound was shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The generation of reactive oxygen species (ROS) was identified as a critical factor in mediating its antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Quorum Sensing Inhibition : By disrupting bacterial communication systems, the compound may reduce pathogenicity in bacterial infections.
  • Induction of Oxidative Stress : Similar compounds have been shown to generate ROS, leading to cellular damage and apoptosis in cancer cells.
  • Interaction with Enzymatic Pathways : Benzoxazole derivatives can modulate various metabolic pathways involved in cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A series of benzoxazole derivatives were tested against Pseudomonas aeruginosa. Among these, this compound exhibited notable QS inhibitory activity at low micromolar concentrations. The study concluded that this compound could serve as a lead for developing new anti-pathogenic agents .

Case Study 2: Anticancer Potential

In vitro studies on human colon carcinoma cells treated with related benzoxazole compounds revealed significant growth inhibition. The mechanism was linked to mitochondrial membrane potential dissipation and increased ROS levels. This suggests that this compound may share similar anticancer properties .

Research Findings Summary Table

Property Finding
Antimicrobial Activity Inhibits QS in Pseudomonas aeruginosa
Anticancer Activity Induces apoptosis via oxidative stress
Mechanism Disruption of QS systems; ROS generation
Potential Applications Development of QS inhibitors; anticancer therapeutics

Properties

CAS No.

805323-97-1

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(1,3-benzoxazol-2-yl)hexadecanamide

InChI

InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(26)25-23-24-20-17-15-16-18-21(20)27-23/h15-18H,2-14,19H2,1H3,(H,24,25,26)

InChI Key

SHGQUAJWTDNQDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2O1

Origin of Product

United States

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